molecular formula C16H20N4S B3835259 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine

2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine

Cat. No. B3835259
M. Wt: 300.4 g/mol
InChI Key: XBJBWJURNAGLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience. MPTP is a neurotoxin that selectively damages dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans and primates. In

Mechanism of Action

2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine is converted into its active metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in astrocytes and dopaminergic neurons. MPP+ is then transported into dopaminergic neurons through the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced Parkinsonism is characterized by a decrease in dopamine levels in the striatum, as well as a loss of dopaminergic neurons in the substantia nigra. This leads to motor deficits such as tremors, rigidity, and bradykinesia. Additionally, 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine has been shown to induce inflammation and oxidative stress in the brain, which may contribute to the pathogenesis of Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine has several advantages as a research tool for Parkinson's disease. It selectively damages dopaminergic neurons in the substantia nigra, mimicking the pathophysiology of the disease. Additionally, 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced Parkinsonism can be induced in animal models, particularly primates, which share many similarities with humans in terms of brain anatomy and function. However, there are also limitations to using 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine as a research tool. 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced Parkinsonism may not fully replicate the complex pathophysiology of Parkinson's disease, and there may be species differences in the response to 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine.

Future Directions

There are several future directions for 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine research. One area of focus is the development of neuroprotective strategies to prevent the loss of dopaminergic neurons in response to 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine. Additionally, there is interest in using 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced Parkinsonism as a model for testing potential therapeutic interventions for Parkinson's disease. Finally, there is ongoing research into the mechanisms underlying 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced neurotoxicity, with the goal of identifying novel targets for therapeutic intervention.
Conclusion:
In conclusion, 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine is a widely studied neurotoxin that has been used as a research tool to study the pathophysiology of Parkinson's disease. 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine selectively damages dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in humans and primates. 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced Parkinsonism has several advantages as a research tool, but there are also limitations to its use. Ongoing research into 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced neurotoxicity and potential therapeutic interventions may lead to new insights into the treatment of Parkinson's disease.

Scientific Research Applications

2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine has been widely used as a research tool to study the pathophysiology of Parkinson's disease. 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum and subsequent motor deficits. 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced Parkinsonism has been extensively studied in animal models, particularly in primates, to understand the underlying mechanisms of the disease and to test potential therapeutic interventions.

properties

IUPAC Name

2-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4S/c1-21-15-5-3-14(4-6-15)13-19-9-11-20(12-10-19)16-17-7-2-8-18-16/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJBWJURNAGLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5263428

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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